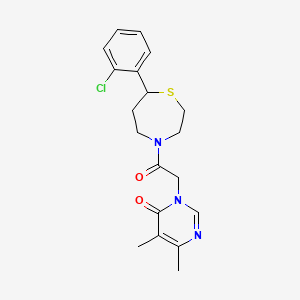

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2S/c1-13-14(2)21-12-23(19(13)25)11-18(24)22-8-7-17(26-10-9-22)15-5-3-4-6-16(15)20/h3-6,12,17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAASKZKGXCFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic derivative that incorporates a thiazepane ring and a pyrimidine structure, suggesting potential applications in medicinal chemistry. This article focuses on its biological activity, examining its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 354.9 g/mol. The presence of the 2-chlorophenyl group is significant as halogenated phenyl rings are known to enhance biological activity through electronic effects.

Research indicates that compounds similar to this one often interact with various biological targets:

- α7 Nicotinic Acetylcholine Receptor Modulation : This compound has been suggested as a modulator for the α7 nAChR, which plays a crucial role in cognitive functions and neuroprotection. Its modulation could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease dementia.

- Anticancer Activity : Structural analogs have shown antiproliferative effects against various cancer cell lines. The thiazepane structure may contribute to this activity by inducing apoptosis or inhibiting cell proliferation through multiple pathways .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities:

| Compound | Biological Activity | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | |

| 2-selenoxo-1,3-thiazolidin-4-one | Antioxidative | PC12 cells |

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of thiazepane derivatives against breast, colon, and lung cancer cell lines. Results indicated that modifications in the thiazepane structure could lead to enhanced activity against these cell lines .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds through their action on α7 nAChRs. These findings suggest that such compounds could mitigate oxidative stress and inflammation in neuronal cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption and Distribution : The lipophilicity introduced by the chlorophenyl group may enhance absorption across biological membranes.

- Metabolism : The metabolic pathways for thiazepane derivatives typically involve cytochrome P450 enzymes, which can lead to various metabolites with distinct biological activities.

- Toxicity Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrimidinone and thiazepane derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s thiazepane ring distinguishes it from simpler pyrimidinone analogs like 16 or coumarin hybrids (17, 4i). Thiazepanes are less common in drug discovery due to synthetic challenges but offer conformational flexibility for target engagement .

The 5,6-dimethyl groups on the pyrimidinone could sterically hinder interactions with enzymes, unlike unsubstituted analogs (e.g., 4i), which show higher binding affinity in some studies .

Bioactivity Gaps : While 16 and 4i exhibit confirmed antimicrobial activity, the target compound’s bioactivity remains unverified. Molecular docking studies suggest its thiazepane moiety may interact with cysteine proteases or GPCRs, but experimental validation is needed.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

- 5,6-Dimethylpyrimidin-4(3H)-one core

- 2-Oxoethyl linker

- 7-(2-Chlorophenyl)-1,4-thiazepane moiety

Retrosynthetically, the molecule may be assembled via coupling of the pyrimidinone derivative with the functionalized 1,4-thiazepane through the oxoethyl spacer. Key intermediates include:

- 5,6-Dimethylpyrimidin-4(3H)-one (synthesized via cyclocondensation)

- 2-Bromoacetamide derivatives (for oxoethyl linker installation)

- 7-(2-Chlorophenyl)-1,4-thiazepan-4-amine (derived from thiazepan-5-one precursors)

Synthesis of 5,6-Dimethylpyrimidin-4(3H)-one

The pyrimidinone core is typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. A modified Biginelli reaction or oxidative cyclization may be employed:

Cyclocondensation of Ethyl Acetoacetate with Urea

Ethyl acetoacetate reacts with urea under acidic conditions (e.g., HCl or p-TsOH) to form 6-methylpyrimidin-4(3H)-one. Subsequent dimethyl substitution at C5 and C6 requires alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). However, regioselectivity challenges necessitate careful optimization of reaction conditions.

Preparation of 7-(2-Chlorophenyl)-1,4-thiazepane

The 1,4-thiazepane ring with a 2-chlorophenyl substituent at position 7 is synthesized through cyclization and functionalization steps:

Synthesis of 1,4-Thiazepan-5-one

The thiazepan-5-one intermediate is prepared via Schmidt reaction or ring-expansion strategies:

Schmidt Reaction of Tetrahydrothiopyran-4-one

Treatment of tetrahydrothiopyran-4-one with sodium azide in concentrated HCl induces a Schmidt rearrangement, forming 1,4-thiazepan-5-one.

Procedure:

- Tetrahydrothiopyran-4-one (10 g, 86 mmol) is stirred with NaN₃ (8.4 g, 129 mmol) in conc. HCl (43 mL) at 0°C.

- After 4 hours at room temperature, the mixture is neutralized with Na₂CO₃, extracted with CH₂Cl₂, and crystallized to yield 1,4-thiazepan-5-one (62% yield).

Cyclization Using Polyphosphoric Acid

Dihydro-2H-thiopyran-4(3H)-one oxime undergoes Beckmann rearrangement in polyphosphoric acid at 115°C for 15 minutes, yielding thiazepan-5-one (60% yield).

Reduction to 1,4-Thiazepane

The ketone group in thiazepan-5-one is reduced to an amine using LiAlH₄:

Procedure:

Installation of the Oxoethyl Linker

The oxoethyl spacer connects the pyrimidinone and thiazepane via an amide bond:

Bromoacetylation of Pyrimidinone

5,6-Dimethylpyrimidin-4(3H)-one is alkylated with bromoacetyl bromide in the presence of NaH:

Procedure:

Coupling with 7-(2-Chlorophenyl)-1,4-thiazepan-4-amine

The bromoacetyl intermediate reacts with the thiazepane amine via nucleophilic substitution:

Procedure:

Optimization and Challenges

Regioselectivity in Pyrimidinone Alkylation

Competing N- and O-alkylation necessitates strict temperature control (-78°C) and use of bulky bases (e.g., LDA).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the oxoethyl linker and the chair conformation of the thiazepane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.